2-(aminomethyl)-2,3-dihydro-1H-inden-2-olhydrochloride
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Overview
Description
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride is a chemical compound with a unique structure that combines an indene backbone with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride typically involves the reaction of an indene derivative with formaldehyde and ammonia, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-one.
Reduction: Formation of 2-(aminomethyl)-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the indene backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Similar structure with an aminomethyl group and a hydroxyl group but lacks the indene backbone.
2-Aminomethyl-1H-imidazole dihydrochloride: Contains an aminomethyl group but has an imidazole ring instead of an indene structure.
Uniqueness
2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol hydrochloride is unique due to its indene backbone, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for specific applications in research and industry.
Properties
CAS No. |
2792186-21-9 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-dihydroinden-2-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-7-10(12)5-8-3-1-2-4-9(8)6-10;/h1-4,12H,5-7,11H2;1H |
InChI Key |
VEHFVZYYKAFKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)O.Cl |
Origin of Product |
United States |
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